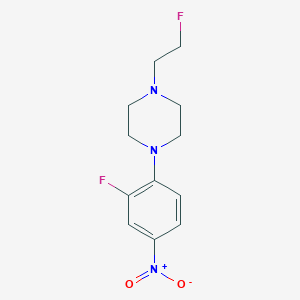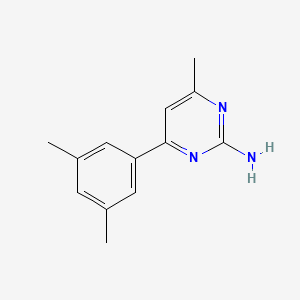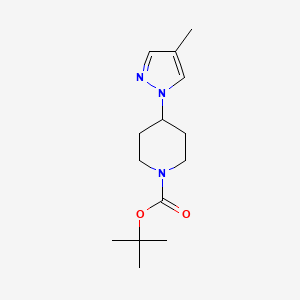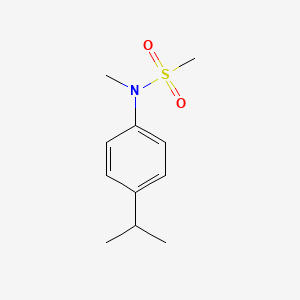![molecular formula C14H17F3N2O2 B7549820 3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)
3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TFP or TFPAA and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of TFPAA is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor. This receptor is involved in the regulation of serotonin levels, which are important for mood regulation and anxiety levels.
Biochemical and Physiological Effects:
TFPAA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and reduced anxiety levels. Additionally, TFPAA has been found to have neuroprotective effects and may help to prevent neuronal damage in certain conditions.
实验室实验的优点和局限性
One advantage of using TFPAA in lab experiments is its high affinity for the 5-HT1A receptor. This allows for more precise targeting of this receptor and may lead to more specific effects. However, one limitation of using TFPAA is its potential toxicity at high doses, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving TFPAA. One area of interest is its potential as a treatment for anxiety disorders and depression. Additionally, TFPAA may have applications in the treatment of neurodegenerative diseases and other conditions involving neuronal damage. Further research is needed to fully understand the potential therapeutic applications of TFPAA and to determine its safety and efficacy.
合成方法
The synthesis of TFPAA involves the reaction between 4-(Trifluoromethyl)phenyl)piperazine and 3-bromopropanoic acid in the presence of a catalyst. The reaction is typically carried out in an organic solvent and requires careful monitoring of reaction conditions to ensure high yield and purity.
科学研究应用
TFPAA has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood and anxiety levels. As such, TFPAA has been investigated as a potential treatment for anxiety disorders and depression.
属性
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)11-1-3-12(4-2-11)19-9-7-18(8-10-19)6-5-13(20)21/h1-4H,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCVVGGGUMOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B7549756.png)


![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)

![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)

![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)

